molecular formula C15H15N3O2S B2909248 (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035001-52-4

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2909248
CAS RN: 2035001-52-4
M. Wt: 301.36
InChI Key: JXFBRBQGGISAAY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by several other names, including PTP1B inhibitor, 2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)acrylonitrile, and NSC 754701.

Scientific Research Applications

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that has been implicated in the development of several diseases, including obesity, diabetes, and cancer. By inhibiting the activity of PTP1B, (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has the potential to be used as a therapeutic agent for these diseases.

Mechanism of Action

The mechanism of action of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the inhibition of PTP1B activity. PTP1B is an enzyme that dephosphorylates tyrosine residues on proteins, thereby regulating their activity. By inhibiting the activity of PTP1B, (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can increase the phosphorylation of certain proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been studied in several research publications. One study showed that this compound can increase insulin sensitivity in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes. Another study showed that (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can inhibit the growth of breast cancer cells, indicating that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments is its specificity for PTP1B inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of PTP1B in disease. However, one of the limitations of using (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research involving (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of research involves the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of research involves the use of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in combination with other drugs for the treatment of diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of (E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that has been described in several research publications. One of the most commonly used methods for synthesizing this compound involves the reaction of 3-(pyrazin-2-yloxy)pyrrolidine with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a palladium catalyst. The resulting intermediate product is then subjected to a Suzuki-Miyaura coupling reaction with 4-boronobenzonitrile to yield the final product.

properties

IUPAC Name

(E)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-5-12(11-18)20-14-10-16-6-7-17-14/h1-4,6-7,9-10,12H,5,8,11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFBRBQGGISAAY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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